molecular formula C11H7ClN2O B038097 2-phenylpyrimidine-5-carbonyl Chloride CAS No. 122774-00-9

2-phenylpyrimidine-5-carbonyl Chloride

Cat. No.: B038097
CAS No.: 122774-00-9
M. Wt: 218.64 g/mol
InChI Key: ALJPJRINUUKTMA-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 2-phenylpyrimidine-5-carbonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used. For example, in medicinal chemistry, the compound may interact with specific enzymes or receptors, leading to therapeutic effects .

Biological Activity

2-Phenylpyrimidine-5-carbonyl chloride is a significant compound within the field of medicinal chemistry, primarily due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in therapeutic contexts.

Synthesis

This compound is synthesized from 2-phenylpyrimidine-5-carboxylic acid through chlorination reactions. This process typically involves reagents such as thionyl chloride or oxalyl chloride, which facilitate the conversion of the carboxylic acid into the corresponding acyl chloride.

Biological Activity Overview

The compound exhibits a variety of biological activities, including:

  • Antiviral Properties : Studies indicate that derivatives of this compound can inhibit viral replication, making them potential candidates for antiviral drug development.
  • Anticancer Activity : Research has shown that this compound can induce apoptosis in cancer cells, particularly through the inhibition of specific signaling pathways involved in cell survival and proliferation .
  • Anti-inflammatory Effects : The compound has been reported to reduce inflammation markers in various in vitro models, suggesting its utility in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound acts as an inhibitor for various kinases and transcription factors involved in cell signaling pathways. For instance, it has been shown to inhibit NF-κB and AP-1 gene expression, which are crucial for inflammatory responses and cancer progression .
  • Interaction with Cellular Targets : The electrophilic nature of the carbonyl group allows it to interact with nucleophilic sites on proteins, leading to modifications that can disrupt normal cellular functions .
  • Molecular Docking Studies : Computational studies have demonstrated that 2-phenylpyrimidine derivatives can effectively bind to specific receptors, enhancing their potential as therapeutic agents. These studies often utilize techniques like 3D-QSAR analysis to predict biological activity based on molecular structure .

Case Studies

Several studies highlight the biological efficacy of this compound:

  • Anticancer Studies : A study published in ACS Omega reported that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, outperforming traditional chemotherapeutic agents such as doxorubicin .
  • Antiviral Research : In vitro assays demonstrated that certain derivatives could inhibit the replication of viruses like HIV and influenza by targeting viral enzymes essential for their life cycle.
  • Anti-inflammatory Applications : Research indicated that treatment with this compound reduced levels of pro-inflammatory cytokines in animal models of arthritis, suggesting its potential use in managing chronic inflammatory conditions.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in inflammatory markers

Properties

IUPAC Name

2-phenylpyrimidine-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O/c12-10(15)9-6-13-11(14-7-9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJPJRINUUKTMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442766
Record name 2-phenylpyrimidine-5-carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122774-00-9
Record name 2-phenylpyrimidine-5-carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Phenylpyrimidine-5-carbonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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